molecular formula C21H17FN4O3 B10864547 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10864547
M. Wt: 392.4 g/mol
InChI Key: LYVNRKHZNZLAQS-ZPHPHTNESA-N
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Description

4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a combination of fluorobenzoyl, hydroxy, imidazolyl, and pyridyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.

    Attachment of the Imidazolyl and Pyridyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Use of Catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice would be optimized to maximize efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The imidazolyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of 4-(4-fluorobenzoyl)-3-keto-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one.

    Reduction: Formation of 4-(4-fluorobenzyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
  • **4-(4-Methylbenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
  • **4-(4-Methoxybenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-imidazol-5-yl)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H17FN4O3/c22-14-6-4-13(5-7-14)19(27)17-18(16-3-1-2-9-24-16)26(21(29)20(17)28)10-8-15-11-23-12-25-15/h1-7,9,11-12,18,27H,8,10H2,(H,23,25)/b19-17-

InChI Key

LYVNRKHZNZLAQS-ZPHPHTNESA-N

Isomeric SMILES

C1=CC=NC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CN=CN4

Canonical SMILES

C1=CC=NC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CN=CN4

Origin of Product

United States

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